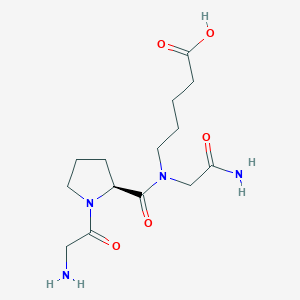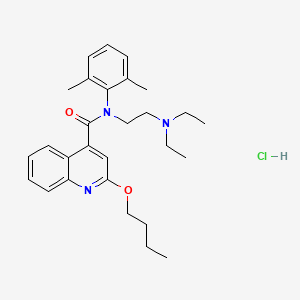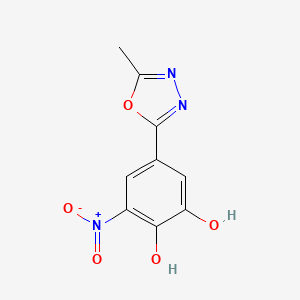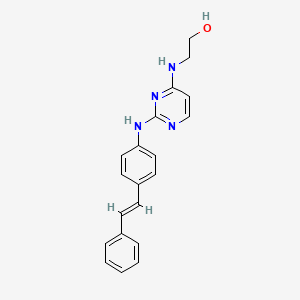
N-(6-Hydroxyhexyl)-4-acridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Hydroxyhexyl)-4-acridinecarboxamide is a chemical compound with the following structure:
C25H25NO2
準備方法
The synthetic route to N-(6-Hydroxyhexyl)-4-acridinecarboxamide involves the following steps:
Acridine Derivative Synthesis: Start with an acridine derivative (e.g., 9-acridinecarboxaldehyde) and react it with 6-hydroxyhexylamine under appropriate conditions to form the desired compound.
Protection and Deprotection: Protect the amino group (e.g., using tert-butyloxycarbonyl, Boc) to prevent unwanted reactions during subsequent steps. Afterward, deprotect the Boc group to obtain the final product.
Industrial production methods may involve large-scale synthesis using optimized conditions and purification techniques.
化学反応の分析
N-(6-Hydroxyhexyl)-4-acridinecarboxamide can undergo various reactions:
Oxidation: It may be oxidized to form acridinecarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction yields the alcohol form, while oxidation leads to carboxylic acid derivatives.
科学的研究の応用
N-(6-Hydroxyhexyl)-4-acridinecarboxamide finds applications in:
Medicine: Investigated for potential anticancer properties due to its acridine scaffold.
Biology: Used as a fluorescent probe in cellular imaging studies.
Chemistry: Serves as a building block for acridine-based ligands and materials.
作用機序
The compound’s mechanism of action likely involves interactions with cellular targets, such as DNA or proteins. Further research is needed to elucidate specific pathways.
類似化合物との比較
N-(6-Hydroxyhexyl)-4-acridinecarboxamide shares structural features with other acridine derivatives, including JWH 019 . its unique hydroxyhexyl side chain distinguishes it from related compounds.
Similar compounds:
特性
| 142038-96-8 | |
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
N-(6-hydroxyhexyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c23-13-6-2-1-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14,23H,1-2,5-6,12-13H2,(H,21,24) |
InChIキー |
WGWFFHQBAWNYOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)


